molecular formula C13H13NO4 B14202329 Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate CAS No. 835594-22-4

Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate

Cat. No.: B14202329
CAS No.: 835594-22-4
M. Wt: 247.25 g/mol
InChI Key: RWMVUSBHBRVSOA-UHFFFAOYSA-N
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Description

Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate is a complex organic compound with a unique structure that includes both a benzoate and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by esterification to introduce the methyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate is unique due to the presence of both the oxazole and benzoate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

835594-22-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate

InChI

InChI=1S/C13H13NO4/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(6-7-15)18-14-12/h2-5,8,15H,6-7H2,1H3

InChI Key

RWMVUSBHBRVSOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=C2)CCO

Origin of Product

United States

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